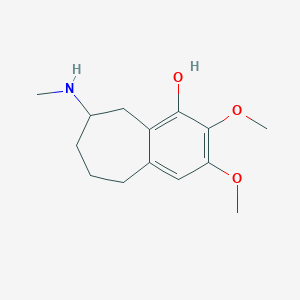
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is an organic compound characterized by its unique benzocycloheptane structure. This compound features two methoxy groups, a hydroxy group, and a methylamino group attached to a benzocycloheptane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzocycloheptane Ring: The initial step involves the cyclization of a suitable precursor to form the benzocycloheptane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amination: The methylamino group can be introduced through amination reactions, typically using methylamine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of substituted benzocycloheptane derivatives.
科学研究应用
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
2,3-Dimethoxy-4-hydroxybenzaldehyde: Shares similar functional groups but lacks the benzocycloheptane ring.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Contains similar methoxy and hydroxy groups but has a different core structure.
Uniqueness
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is unique due to its benzocycloheptane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
属性
CAS 编号 |
50823-53-5 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6-(methylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-10-6-4-5-9-7-12(17-2)14(18-3)13(16)11(9)8-10/h7,10,15-16H,4-6,8H2,1-3H3 |
InChI 键 |
GEGALNXYLADKIP-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCCC2=CC(=C(C(=C2C1)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
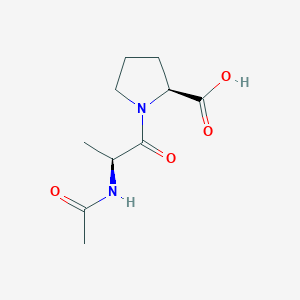
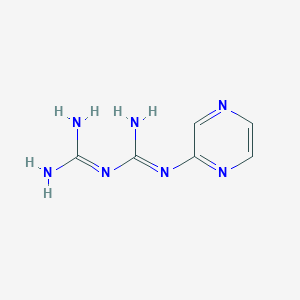
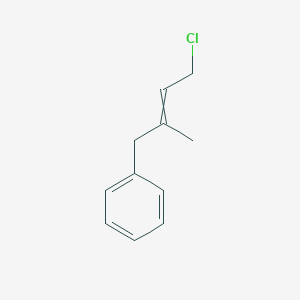

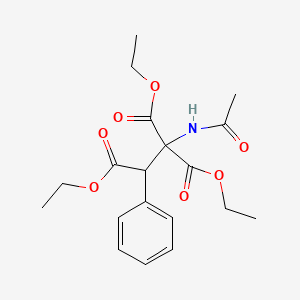
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
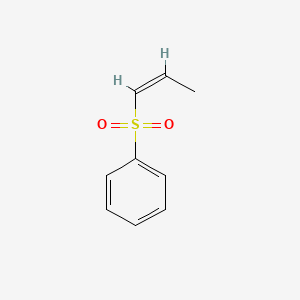
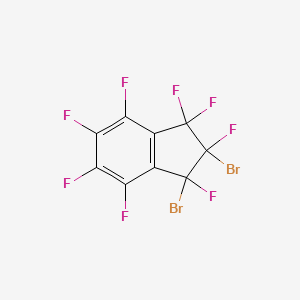

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
